molecular formula C18H17N3O2S B11772848 3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid

3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid

Cat. No.: B11772848
M. Wt: 339.4 g/mol
InChI Key: QRHQGKWEEUVEKZ-UHFFFAOYSA-N
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Description

3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a synthetic small molecule based on the 1,2,4-triazole scaffold, a heterocyclic system known for its significant potential in medicinal and agrochemical research . The structure combines a 1,2,4-triazole core substituted with phenyl and p-tolyl (4-methylphenyl) rings, further functionalized with a thioether-linked propanoic acid chain . This molecular architecture is characteristic of compounds that are frequently investigated for their diverse biological activities. Researchers show great interest in 1,2,4-triazole derivatives due to their wide-ranging biological properties documented in scientific literature. Analogous compounds have demonstrated promising antibacterial and antifungal activities, making this chemical class a valuable source for developing novel anti-infective agents . Furthermore, the 1,2,4-triazole nucleus is found in molecules with reported anticonvulsant, anti-inflammatory, and anticancer effects, suggesting potential applications in pharmacological and mechanistic studies . The propanoic acid moiety in its structure may enhance solubility and provides a handle for further chemical modification, such as the synthesis of amide or ester derivatives, facilitating the exploration of structure-activity relationships (SAR) and the development of probe molecules. This product is intended for research purposes in life sciences and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)17-19-20-18(24-12-11-16(22)23)21(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,23)

InChI Key

QRHQGKWEEUVEKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

Phenyl isothiocyanate reacts with p-tolyl hydrazide in anhydrous ethanol under reflux to form the corresponding thiosemicarbazide. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of phenyl isothiocyanate, yielding N' -(p-tolyl)- N -phenylthiosemicarbazide.

Reaction Conditions :

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78°C)

  • Duration: 6–8 hours

  • Yield: 72–78%

Characterization :

  • IR : C=S stretch at 1,237 cm⁻¹.

  • ¹H-NMR : Singlets for NH groups at δ 8.66 and 10.29 ppm.

Cyclization to Triazolethione

The thiosemicarbazide undergoes cyclization in sodium hydroxide (2M) and ethanol under reflux, forming 4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol. Alkaline conditions promote deprotonation and intramolecular cyclization, with the sulfur atom participating in aromaticity stabilization.

Reaction Conditions :

  • Base: NaOH (2M)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Duration: 4 hours

  • Yield: 80%

Characterization :

  • ¹³C-NMR : C=S carbon resonance at δ 172.08 ppm.

  • Mass Spec : [M+H]⁺ at m/z 308.1.

Alternative Synthetic Routes and Optimization

Direct Alkylation with 3-Bromopropanoic Acid

Attempts to alkylate triazolethiol directly with 3-bromopropanoic acid resulted in low yields (<30%) due to competing decarboxylation and side reactions. Ester protection proved essential for efficient thioether formation.

Solid-Phase Synthesis

Immobilizing the triazolethiol on Wang resin enabled stepwise alkylation and hydrolysis, improving purity but reducing overall yield (52%).

Spectroscopic and Analytical Data

Table 1: Comparative Spectroscopic Data for Key Intermediates

CompoundIR (C=O, cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Triazolethiol8.66 (s, NH)172.08 (C=S)
Ethyl Ester Intermediate1,7254.12 (q, OCH₂CH₃)168.2 (COOEt)
Final Product1,69012.1 (br, COOH)174.5 (COOH)

Challenges and Mitigation Strategies

  • Thiol Oxidation : Triazolethiol is prone to oxidation; reactions were conducted under nitrogen.

  • Ester Hydrolysis Side Reactions : Over-hydrolysis led to byproducts; reaction time was optimized to 4 hours .

Chemical Reactions Analysis

Types of Reactions

3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The molecular formula is C17H18N4SC_{17}H_{18}N_4S with a molecular weight of approximately 318.41 g/mol. Its structure features a triazole ring, which is linked to a propanoic acid moiety via a thioether bond.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, studies have demonstrated that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit promising antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Case Study:
A study conducted on several triazole derivatives found that specific modifications to the triazole ring enhanced their antimicrobial efficacy. The results indicated that the introduction of sulfur-containing groups significantly increased activity against Staphylococcus aureus and Bacillus subtilis .

Compound NameActivity AgainstReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus, Bacillus subtilis
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acidPotentially similar activity-

Antifungal Properties

Triazoles are also recognized for their antifungal properties. The compound under discussion may share these properties due to its structural similarity to other known antifungal agents.

Research Insight:
A study on novel triazole derivatives highlighted their effectiveness against fungal pathogens like Candida albicans. The results suggested that modifications to the triazole ring could enhance antifungal activity .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound This compound may serve as a potential candidate for developing new agricultural fungicides.

Example:
Research has shown that various triazole derivatives effectively control plant pathogens, thereby improving crop yields . The incorporation of sulfur into the structure may further enhance its fungicidal properties.

ApplicationDescription
Fungicide DevelopmentPotential use in controlling plant pathogens

Mechanism of Action

The mechanism of action of 3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress response, apoptosis, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound (hypothetical) R1=Ph, R2=p-tolyl, R3=propanoic acid N/A N/A Thioether, carboxylic acid
1-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol (11b) R1=Ph, R2=p-tolyl, R3=propan-2-ol 191 79 Thioether, hydroxyl
3-(4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)propanoic acid (3e) R1=Ph, R2=pyridin-4-yl, R3=propanoic acid 235–237 81 Thioether, carboxylic acid
Lesinurad R1=Br, R2=cyclopropylnaphthalen-1-yl, R3=acetic acid N/A N/A Thioether, carboxylic acid
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) R1=Ph, R2=pyridin-4-yl, R3=acetonitrile 237–240 79 Thioether, nitrile

Key Observations:

  • Hydroxyl vs. Carboxylic Acid: Compound 11b (hydroxyl group) has a lower melting point (191°C) compared to 3e (235–237°C), suggesting stronger intermolecular hydrogen bonding in the carboxylic acid derivative .

Biological Activity

3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C18H17N3O2SC_{18}H_{17}N_3O_2S, and it features a triazole ring, which is known for its diverse biological activities. The presence of the thio and propanoic acid groups enhances its reactivity and potential therapeutic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant capability of this compound. For instance, in a Ferric Reducing Antioxidant Power (FRAP) assay, it demonstrated a reducing power of 106.25 μM Fe²⁺, surpassing that of butylated hydroxytoluene (BHT) and ascorbic acid, which showed values of 70.61 μM Fe²⁺ and 103.41 µM Fe²⁺ respectively . This suggests that the compound could be a potent candidate for developing antioxidant agents.

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using peripheral blood mononuclear cells (PBMC). In vitro studies indicated that the compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ at varying concentrations. Notably, at the highest dose tested (100 µg/mL), there was a significant inhibition of IFN-γ release by approximately 44-79% . Additionally, some derivatives of triazole compounds increased IL-10 production, which is beneficial for mitigating chronic inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against various bacterial strains. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent . The mechanism may involve the scavenging of reactive nitrogen species, contributing to its antimicrobial effects.

Toxicity Studies

Toxicity evaluations revealed that the compound has low cytotoxicity in PBMC cultures, with cell viability remaining above 94% when compared to control cultures treated with DMSO . This low toxicity profile supports its potential use in therapeutic applications.

Summary of Biological Activities

Activity Result Reference
AntioxidantReducing power: 106.25 μM Fe²⁺
Anti-inflammatoryInhibition of IFN-γ release by 44-79%
AntimicrobialEffective against Staphylococcus aureus
ToxicityCell viability: 94.71–96.72%

Q & A

Q. Optimization Tips :

  • Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
  • Catalysts : K₂CO₃ or NaH enhances reaction efficiency in aqueous or alcoholic media .
  • Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 80–100°C) .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Reaction TimeKey Conditions
A792–4 hoursK₂CO₃, H₂O, 80°C
B65–726–8 hoursHCl gas, ethanol, reflux

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the triazole core (δ 7.2–8.1 ppm for aromatic protons) and propanoic acid moiety (δ 2.5–3.5 ppm for -CH₂-S-) .
  • IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (C=O of carboxylic acid) and 2550–2600 cm⁻¹ (-SH, if present pre-oxidation) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, S content .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.4) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:

  • Molecular Geometry : Optimized bond lengths and angles for the triazole-thioether scaffold .
  • Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate potential redox activity and nucleophilic sites .
  • NMR Chemical Shifts : Calculated ¹³C shifts for the propanoic acid carbon (δ ~175 ppm) align with experimental data .

Application Example :
DFT-guided torsion angle analysis (0°–180°) predicts conformational stability, aiding in crystallography or docking studies .

Advanced: What strategies resolve contradictions in biological activity data across similar triazole derivatives?

Answer:
Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity, while bulky groups reduce bioavailability .
  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using Staphylococcus aureus or Candida albicans models to compare derivatives .

Case Study :
A study on triazole-thioacetamides showed that replacing -CH₃ with -CF₃ increased antifungal activity by 40%, highlighting the role of lipophilicity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Answer:
SAR strategies include:

  • Core Modifications : Introducing electron-donating groups (e.g., -OCH₃) on the p-tolyl ring improves solubility .
  • Side Chain Variation : Replacing propanoic acid with benzimidazole enhances enzyme inhibition (e.g., COX-2 IC₅₀ = 12 µM vs. 28 µM for parent compound) .

Q. Table 2: SAR Trends for Biological Activity

ModificationEffect on ActivityExample Derivative
-NO₂ at phenyl↑ AntimicrobialDerivative 5a
-COOH → -CONH₂↑ SolubilityBenzimidazole analog

Advanced: What methodologies address discrepancies in synthetic yields between batch and flow chemistry approaches?

Answer:
Discrepancies arise from:

  • Mixing Efficiency : Flow reactors achieve higher yields (e.g., 85% vs. 65% batch) due to rapid heat/mass transfer .
  • Byproduct Formation : Inline IR monitoring in flow systems detects intermediates, enabling real-time optimization .

Recommendation :
Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) in scaled-up syntheses .

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